molecular formula C9H6INO2 B12340119 7-Iodo-1-methylindoline-2,3-dione CAS No. 906660-36-4

7-Iodo-1-methylindoline-2,3-dione

Cat. No.: B12340119
CAS No.: 906660-36-4
M. Wt: 287.05 g/mol
InChI Key: SZHNUEDLGOCFPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Iodo-1-methylindoline-2,3-dione is a derivative of indoline, a heterocyclic organic compound. This compound is characterized by the presence of an iodine atom at the 7th position and a methyl group at the 1st position of the indoline ring, along with a dione functional group at the 2nd and 3rd positions. Indoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-1-methylindoline-2,3-dione typically involves the iodination of 1-methylindoline-2,3-dione. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the indoline ring using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction of the dione functional group can lead to the formation of hydroxy derivatives.

    Substitution: The iodine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 7-Iodo-1-methylindoline-2,3-dione is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new drugs .

Medicine: In medicinal chemistry, this compound derivatives are explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases .

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties .

Mechanism of Action

The mechanism of action of 7-Iodo-1-methylindoline-2,3-dione involves its interaction with specific molecular targets in biological systems. The iodine atom and the dione functional group play crucial roles in its reactivity and binding affinity to target proteins. The compound can inhibit enzyme activity or disrupt cellular processes by forming covalent bonds or through non-covalent interactions .

Comparison with Similar Compounds

  • 7-Methylindoline-2,3-dione
  • 1-Methylindoline-2,3-dione
  • 7-Bromo-1-methylindoline-2,3-dione

Comparison: Compared to its analogs, 7-Iodo-1-methylindoline-2,3-dione exhibits unique reactivity due to the presence of the iodine atom, which can participate in halogen bonding and other specific interactions. This makes it a valuable compound in the design of new drugs and materials with enhanced properties .

Properties

CAS No.

906660-36-4

Molecular Formula

C9H6INO2

Molecular Weight

287.05 g/mol

IUPAC Name

7-iodo-1-methylindole-2,3-dione

InChI

InChI=1S/C9H6INO2/c1-11-7-5(8(12)9(11)13)3-2-4-6(7)10/h2-4H,1H3

InChI Key

SZHNUEDLGOCFPM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=C2I)C(=O)C1=O

Origin of Product

United States

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